![molecular formula C5H10FI B1596516 1-fluoro-5-iodopentane CAS No. 373-18-2](/img/structure/B1596516.png)
1-fluoro-5-iodopentane
Overview
Description
1-fluoro-5-iodopentane: is an organic compound with the molecular formula C5H10FI It belongs to the class of alkyl halides, where one or more hydrogen atoms in an alkane have been replaced by halogen atoms In this case, the compound contains both fluorine and iodine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-fluoro-5-iodopentane can be synthesized through a multi-step process. One common method involves the iodination of pentane followed by the introduction of a fluorine atom. The iodination step typically involves reacting pentane with iodine in an appropriate organic solvent under controlled conditions. The fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-fluoro-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentanes, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
1-Fluoro-5-iodopentane serves as a versatile building block in organic synthesis. Its structure allows for the introduction of complex functionalities through various chemical reactions, making it valuable for constructing more intricate molecules. It is particularly useful in:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse organic compounds.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds, essential for creating complex organic frameworks.
Comparison with Similar Compounds
The presence of both fluorine and iodine atoms in this compound imparts distinct reactivity compared to other halogenated compounds. For instance, while 1-chloro-5-iodopentane or 1-bromo-5-iodopentane may exhibit different reactivity profiles due to the varying electronegativities and steric effects of chlorine and bromine, the combination of fluorine's high electronegativity and iodine's larger atomic size enhances both nucleophilic substitution and coupling reactions.
Industrial Applications
Production of Specialty Chemicals
The compound can also be used in the production of specialty chemicals that possess unique properties due to the presence of halogens. Its application may extend to materials science where halogenated compounds are used to modify physical properties such as thermal stability and solubility .
Case Studies and Research Findings
To illustrate the applications of this compound further, we can summarize relevant case studies:
Mechanism of Action
The mechanism of action of 1-fluoro-5-iodopentane involves its reactivity with various chemical species. The fluorine and iodine atoms can participate in different types of chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- Pentane, 1-chloro-5-iodo-
- Pentane, 1-bromo-5-iodo-
- Pentane, 1-fluoro-5-chloro-
Comparison: 1-fluoro-5-iodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Fluorine is highly electronegative, making the compound more reactive in certain types of reactions. Iodine, being a larger atom, can influence the steric and electronic properties of the compound. This combination of halogens makes this compound a valuable compound for various applications .
Biological Activity
1-Fluoro-5-iodopentane (C5H10FI) is a halogenated organic compound that has garnered interest in both chemical and biological research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of both fluorine and iodine atoms, which significantly influence its reactivity. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
- Oxidation and Reduction Reactions : The halogen atoms can participate in redox processes, altering their oxidation states.
- Coupling Reactions : It serves as a building block in coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of complex molecules.
The biological activity of this compound is primarily attributed to its ability to interact with biological systems, particularly in studies investigating the effects of halogenated compounds on cellular processes. Its mechanism of action involves reactivity with various biological targets, influenced by the specific conditions of the study.
Biological Applications
This compound has been utilized in several biological studies:
- Probe in Biological Studies : It acts as a probe to investigate the effects of halogenated compounds on biological systems, particularly in understanding toxicity and biochemical pathways.
- Research on Halogenated Compounds : Studies have indicated that halogenated compounds can modulate various biological responses, including inflammatory processes .
Case Study 1: Toxicological Assessment
A study assessed the toxicological effects of this compound on mammalian cells. The findings indicated that while the compound exhibited some cytotoxicity at high concentrations, it was relatively safe at lower doses. This suggests potential for further exploration in drug development where controlled doses could be beneficial .
Case Study 2: Synthesis and Biological Evaluation
In another research effort, this compound was synthesized and evaluated for its potential as an anti-inflammatory agent. Preliminary results showed that it could inhibit specific pro-inflammatory cytokines, indicating its potential therapeutic applications .
Data Table: Summary of Biological Activity Findings
Properties
IUPAC Name |
1-fluoro-5-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAJXWIPFWEZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190747 | |
Record name | Pentane, 1-fluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-18-2 | |
Record name | 1-Fluoro-5-iodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1-fluoro-5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-fluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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